N-fluoranthen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-fluoranthen-2-ylacetamide: is an organic compound with the molecular formula C15H13NO. It is also known by other names such as N-2-Fluorenylacetamide and 2-Acetamidofluorene . This compound is characterized by its aromatic structure, which includes a fluoranthene moiety linked to an acetamide group. It has a molecular weight of 223.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-fluoranthen-2-ylacetamide can be synthesized through various methods. One common approach involves the acylation of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-fluoranthen-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-fluoranthen-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studies have explored its potential biological activities, including its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-fluoranthen-2-ylacetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-fluoren-2-ylacetamide
- 2-Acetamidofluorene
- N-acetyl-2-aminofluorene
Comparison: N-fluoranthen-2-ylacetamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
13823-55-7 |
---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-fluoranthen-2-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-13-9-12-5-4-8-16-14-6-2-3-7-15(14)17(10-13)18(12)16/h2-10H,1H3,(H,19,20) |
InChI Key |
DCGVCFDUNWGKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.